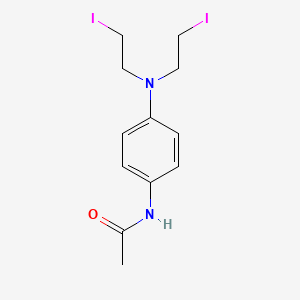
Acetanilide, 4'-bis(2-iodoethyl)amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 4’-bis(2-iodoethyl)amino-, also known by its IUPAC name N-[4-[bis(2-iodoethyl)amino]phenyl]acetamide, is a chemical compound with the molecular formula C12H16I2N2O It is a derivative of acetanilide, where the amino group is substituted with two iodoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-bis(2-iodoethyl)amino- typically involves the reaction of acetanilide with 2-iodoethylamine. The reaction is carried out under controlled conditions to ensure the proper substitution of the amino group with the iodoethyl groups. The general reaction scheme can be represented as follows: [ \text{C}_6\text{H}_5\text{NHCOCH}_3 + 2 \text{I-CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{N}(\text{CH}_2\text{CH}_2\text{I})_2\text{COCH}_3 + 2 \text{NH}_3 ]
Industrial Production Methods
Industrial production of Acetanilide, 4’-bis(2-iodoethyl)amino- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide, 4’-bis(2-iodoethyl)amino- undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce acetic acid and the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 4’-bis(2-iodoethyl)amino- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetanilide, 4’-bis(2-iodoethyl)amino- involves its interaction with molecular targets such as enzymes and receptors. The iodoethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: The parent compound, used as an analgesic and antipyretic.
4-Aminoacetanilide: An amino derivative of acetanilide, used in the synthesis of dyes and pharmaceuticals.
N-Phenylacetamide: Another derivative of acetanilide with similar chemical properties.
Uniqueness
Acetanilide, 4’-bis(2-iodoethyl)amino- is unique due to the presence of two iodoethyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The iodine atoms can participate in various chemical reactions, making this compound valuable in synthetic chemistry and biomedical research.
Eigenschaften
CAS-Nummer |
2045-11-6 |
|---|---|
Molekularformel |
C12H16I2N2O |
Molekulargewicht |
458.08 g/mol |
IUPAC-Name |
N-[4-[bis(2-iodoethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H16I2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17) |
InChI-Schlüssel |
HNIFPOLBBBMRDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N(CCI)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
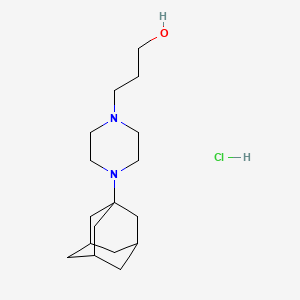
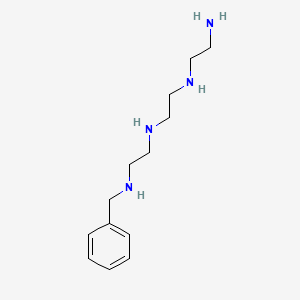
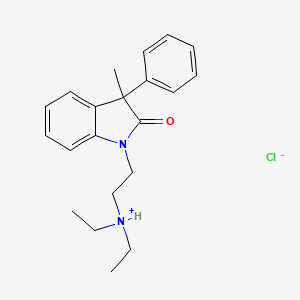

![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)

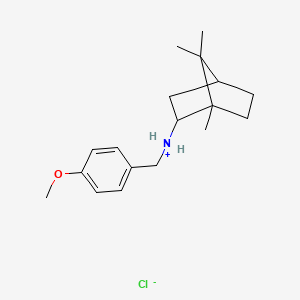
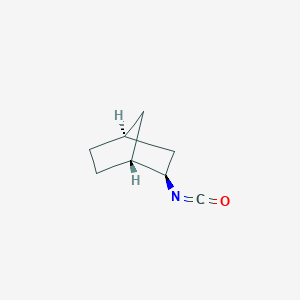
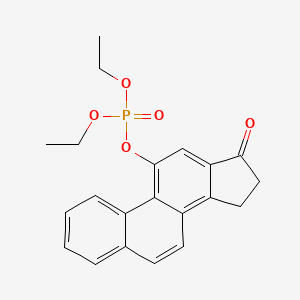
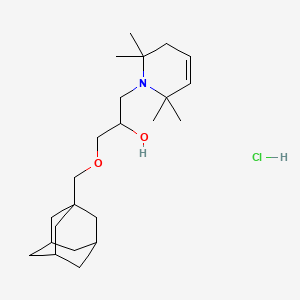
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
